molecular formula C9H8INO4 B13027091 Methyl 2-(4-iodo-3-nitrophenyl)acetate

Methyl 2-(4-iodo-3-nitrophenyl)acetate

Cat. No.: B13027091
M. Wt: 321.07 g/mol
InChI Key: OSEOYTBTFDZVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-iodo-3-nitrophenyl)acetate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of an iodine atom and a nitro group attached to a benzene ring, which is further connected to a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-iodo-3-nitrophenyl)acetate typically involves a multi-step process. One common method starts with the nitration of 4-iodoacetophenone to introduce the nitro group. This is followed by esterification to form the methyl ester. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and acidic or basic catalysts for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-iodo-3-nitrophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: The major product is Methyl 2-(4-amino-3-nitrophenyl)acetate.

    Hydrolysis: The products are 2-(4-iodo-3-nitrophenyl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(4-iodo-3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(4-iodo-3-nitrophenyl)acetate exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and iodine groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-3-nitrophenyl)acetate
  • Methyl 2-(4-chloro-3-nitrophenyl)acetate
  • Methyl 2-(4-fluoro-3-nitrophenyl)acetate

Uniqueness

Methyl 2-(4-iodo-3-nitrophenyl)acetate is unique due to the presence of the iodine atom, which can significantly affect its reactivity and physical properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different reaction pathways and product distributions.

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

methyl 2-(4-iodo-3-nitrophenyl)acetate

InChI

InChI=1S/C9H8INO4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5H2,1H3

InChI Key

OSEOYTBTFDZVIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.